1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide
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Overview
Description
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolylpyridazine derivatives.
Preparation Methods
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide involves multiple steps, starting with the preparation of the pyrazolylpyridazine core. This core can be synthesized through the reaction of hydrazine with a suitable pyridazine derivative under controlled conditions Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or bacterial growth, thereby exerting its anti-inflammatory or antibacterial effects .
Comparison with Similar Compounds
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide can be compared with other pyrazolylpyridazine derivatives, such as:
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: This compound also exhibits biological activity but differs in its chemical structure and specific applications.
3-Pyrazolyl-6-hydrazinylpyridazine derivatives: These compounds have similar biological activities but may differ in their potency and specific targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclopentyl-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c25-18(20-15-4-1-2-5-15)14-8-12-23(13-9-14)16-6-7-17(22-21-16)24-11-3-10-19-24/h3,6-7,10-11,14-15H,1-2,4-5,8-9,12-13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRYOECDSWUWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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